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Compound of Interest

Compound Name: 7-(Trifluoromethyl)quinoline-4-thiol

Cat. No.: B181374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the lipophilicity and solubility of the

compound 7-(Trifluoromethyl)quinoline-4-thiol. This molecule is of interest in biomedical

research, particularly for its role in studies related to lipid metabolism.[1] Understanding its

physicochemical properties, such as lipophilicity and aqueous solubility, is crucial for the design

and interpretation of biological assays and for the development of potential therapeutic agents.

Physicochemical Properties
The lipophilicity and solubility of a compound are critical determinants of its pharmacokinetic

and pharmacodynamic properties. While experimental data for 7-(Trifluoromethyl)quinoline-
4-thiol is not readily available in the public domain, predicted values from various

computational models provide valuable estimates.

Data Presentation
The following table summarizes the available predicted physicochemical data for 7-
(Trifluoromethyl)quinoline-4-thiol. It is important to note that these are computationally

derived values and may differ from experimental results.
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Parameter Value Source

Molecular Formula C₁₀H₆F₃NS [2][3][4][5]

Molecular Weight 229.22 g/mol [2][3][4][5]

Predicted LogP 3.5 to 4.5 Various computational models

Predicted pKa 0.39 ± 0.30 ChemicalBook[4]

Melting Point 222-225 °C
Sigma-Aldrich[1],

ChemicalBook[4]

Note: LogP (the logarithm of the partition coefficient between octanol and water) is a key

indicator of lipophilicity. A higher LogP value signifies greater lipophilicity. The predicted pKa

suggests the thiol group is acidic.

Experimental Protocols
Accurate determination of lipophilicity and solubility requires robust experimental methods. The

following sections detail standard protocols that can be employed for 7-
(Trifluoromethyl)quinoline-4-thiol.

Determination of Lipophilicity (LogP) by Reverse-Phase
High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a common and reliable method for estimating LogP by correlating the retention

time of a compound with that of known standards.

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is

proportional to its lipophilicity.

Materials:

7-(Trifluoromethyl)quinoline-4-thiol

HPLC-grade acetonitrile

HPLC-grade water
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A series of reference compounds with known LogP values (e.g., a homologous series of

alkylbenzenes)

C18 HPLC column

HPLC system with a UV detector

Procedure:

Preparation of Mobile Phase: Prepare a series of isocratic mobile phases with varying ratios

of acetonitrile and water (e.g., 50:50, 60:40, 70:30 v/v).

Preparation of Standard Solutions: Prepare stock solutions of the reference compounds and

the test compound in the mobile phase.

Chromatographic Conditions:

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

Flow rate: 1.0 mL/min

Injection volume: 10 µL

Detection: UV spectrophotometer at a wavelength where all compounds have adequate

absorbance.

Column temperature: 25 °C

Data Analysis:

Inject each standard and the test compound and record the retention time (t_R_).

Calculate the retention factor (k) for each compound using the formula: k = (t_R_ - t₀) / t₀,

where t₀ is the void time.

Plot log(k) of the standards against their known LogP values to generate a calibration

curve.
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Determine the log(k) of 7-(Trifluoromethyl)quinoline-4-thiol and use the calibration

curve to extrapolate its LogP value.

Determination of Aqueous Solubility by the Shake-Flask
Method
The shake-flask method is the gold standard for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer, and

the concentration of the dissolved compound in the saturated solution is measured.

Materials:

7-(Trifluoromethyl)quinoline-4-thiol (solid)

Phosphate-buffered saline (PBS), pH 7.4

Organic solvent for stock solution (e.g., DMSO)

Vials with screw caps

Orbital shaker or rotator

Centrifuge

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

Preparation of Saturated Solution: Add an excess amount of solid 7-
(Trifluoromethyl)quinoline-4-thiol to a vial containing a known volume of PBS (pH 7.4).

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant

temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach

equilibrium.

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
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Sample Analysis: Carefully remove an aliquot of the clear supernatant.

Quantification:

Prepare a standard calibration curve of the compound at known concentrations.

Dilute the supernatant if necessary and measure its concentration using a validated

analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

The measured concentration represents the aqueous solubility of the compound.

Visualizations
The following diagrams illustrate a typical experimental workflow and the biological context of

7-(Trifluoromethyl)quinoline-4-thiol.
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Experimental Workflow for Shake-Flask Solubility Assay.

7-(Trifluoromethyl)quinoline-4-thiol has been utilized in studies investigating the mechanism

of the Cholesteryl Ester Transfer Protein (CETP).[1] CETP facilitates the transfer of cholesteryl

esters and triglycerides between lipoproteins, playing a key role in lipid metabolism.[6][7][8]
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Role of 7-(Trifluoromethyl)quinoline-4-thiol in CETP Investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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